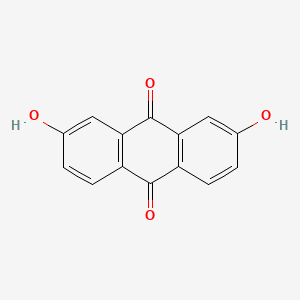
2,7-二羟基蒽醌-9,10-二酮
描述
2,7-Dihydroxyanthracene-9,10-dione is a chemical compound related to the anthracene-9,10-dione series. It has been studied for various applications, including its potential as an anticancer agent and in organic semiconductors.
Synthesis Analysis
- 2,7-Dihydroxyanthracene-9,10-dione and related derivatives can be synthesized through different methods. For instance, a series of 2,6-bis(omega-aminoalkanamido)anthracene-9,10-diones, related to the compound, were synthesized by treating bis(omega-haloalkanamido) derivatives with secondary amines (Agbandje et al., 1992).
Molecular Structure Analysis
- The molecular structure of derivatives of 2,7-Dihydroxyanthracene-9,10-dione has been examined using methods like X-ray crystallography. For example, the crystal structure of trans-9,10-Dihydroxy-9,10-diphenyl-9,10-dihydroanthracene and its molecular complex with methanol was determined (Toda et al., 1985).
Chemical Reactions and Properties
- Compounds in the anthracene-9,10-dione series, including 2,7-Dihydroxyanthracene-9,10-dione, exhibit interesting chemical reactions. Their interactions with DNA and their potential as anticancer agents have been explored (Agbandje et al., 1992).
Physical Properties Analysis
- The physical properties of related compounds, such as crystal structures and hydrogen bonding patterns, have been studied. For example, the physical structure of trans-9,10-Dihydroxy-9,10-diphenyl-9,10-dihydroanthracene in its complex forms has been analyzed (Toda et al., 1985).
Chemical Properties Analysis
- The chemical properties, including reactivity and potential biological activities, are key areas of interest. The study by Agbandje et al. (1992) investigates the DNA-binding properties and in vitro cytotoxicity, providing insights into the chemical behavior of these compounds (Agbandje et al., 1992).
科学研究应用
抗癌药物中间体
2,7-二羟基蒽醌-9,10-二酮及其衍生物已被广泛研究,用于合成抗癌药物。例如,合成N,N′-(2,2′-(5,8-二羟基-9,10-二氧代-9,10-二氢蒽醌-1,4-二基)双(氮二基)双(乙烷-2,1-二基)二异尼古丁酰胺作为抗癌药物的中间体,突显了该化合物在药物开发中的相关性。该化合物通过一系列反应合成,包括缩合、氧化和酰化,获得60.0%的产率(Bao Xiu-rong, 2009)。
有机半导体
该化合物的应用不仅限于药理学,还涉及材料科学,特别是有机半导体分子的开发。例如,通过Stille偶联反应合成的新的含蒽烯结构的共轭分子已经显示出在有机薄膜晶体管(OTFTs)中使用的显著潜力,展示了高载流子迁移率而无需热退火。这表明了该化合物在创建密集覆盖表面以用于载流子传输通道方面的实用性,这对于高性能OTFTs至关重要(S. Bae et al., 2010)。
细胞毒性研究
在细胞毒性领域,通过从1,4-二羟基蒽醌经甲基化、还原和酰化合成的氨基蒽醌已经显示出对MCF-7和Hep-G2等癌细胞系具有强烈的细胞毒性。这强调了该化合物作为开发抗癌药物的基础的潜力,进一步强调了它在药物化学中的重要性(S. Nor et al., 2013)。
选择性捕获和传感
此外,该化合物在选择性捕获和传感顺-二醇分子方面的作用已经得到探索。含硼酸基团的新型共价有机框架(COF)展示了对1,2-二羟基蒽醌-9,10-二酮的独特选择性,突显了其在传感技术中的应用。COF具有选择性捕获特定异构体的高吸附能力以及固有的荧光性质用于光学传感,代表了材料科学中的重大进展(Zhaosen Chang et al., 2020)。
氧化还原行为研究
在不同pH和温度条件下研究羟基蒽醌二酮的氧化还原行为为了解其电化学性质提供了见解。这项研究不仅有助于理解这些化合物的基本方面,还为它们在电化学传感器和设备中的应用铺平了道路,展示了该化合物在药物应用之外的多功能性(Khurshid Ahmad et al., 2015)。
属性
IUPAC Name |
2,7-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-7-1-3-9-11(5-7)14(18)12-6-8(16)2-4-10(12)13(9)17/h1-6,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTIWMXQXBQJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060352 | |
| Record name | 9,10-Anthracenedione, 2,7-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dihydroxyanthracene-9,10-dione | |
CAS RN |
572-93-0 | |
| Record name | 2,7-Dihydroxy-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=572-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dihydroxyanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 2,7-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 2,7-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-dihydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,7-DIHYDROXYANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF9PL7VW3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



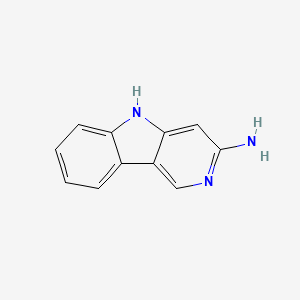
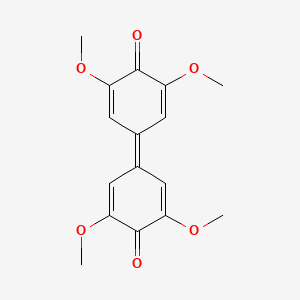
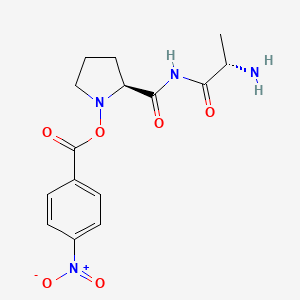
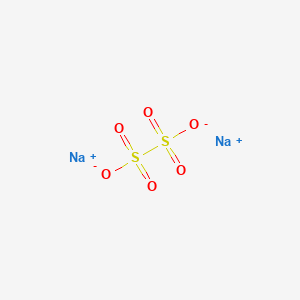
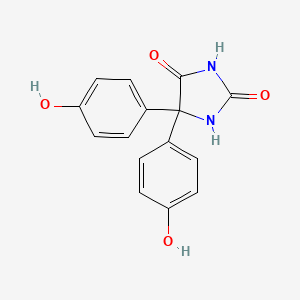
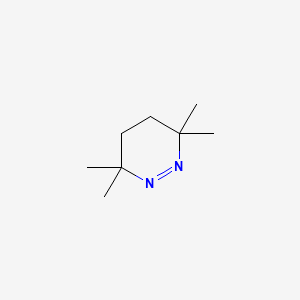
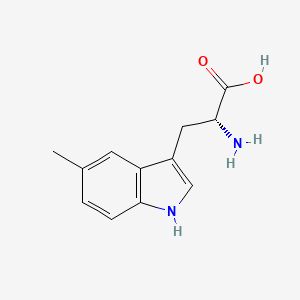
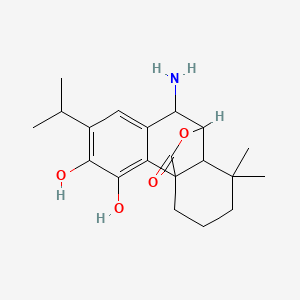
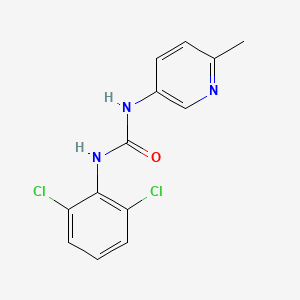
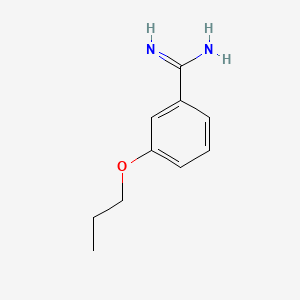
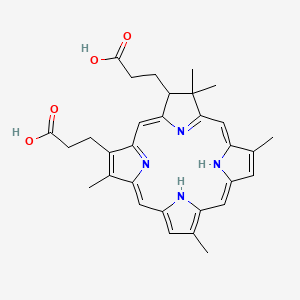
![5-[(2S,3S,4R,5S)-4-azido-3-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1-methyl-pyrimidine-2,4-dione](/img/structure/B1216804.png)
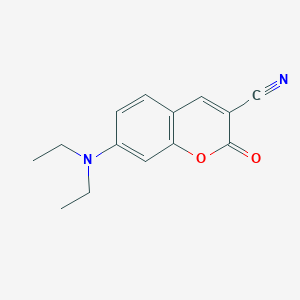
![methyl 7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate](/img/structure/B1216807.png)